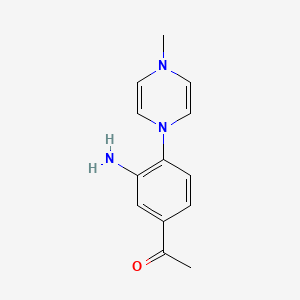
Glutaminyl Cyclase Inhibitor 3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glutaminyl Cyclase Inhibitor 3 is a potent inhibitor of the enzyme glutaminyl cyclase, which plays a crucial role in the formation of pyroglutamate-modified peptides. These peptides are implicated in various neurodegenerative diseases, including Alzheimer’s disease. The inhibition of glutaminyl cyclase has emerged as a promising therapeutic strategy for mitigating the progression of such diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Glutaminyl Cyclase Inhibitor 3 involves several key steps. One common method includes the use of benzonitrile-based compounds. The synthetic route typically involves:
Amide Condensation Reaction: Adding 1-ethyl-3-(3-dimethylpropylamine) carbodiimide and 1-hydroxybenzotriazole into an organic solvent, followed by stirring in an ice bath and then at room temperature.
Aldehyde Amine Condensation and Reduction Reaction: Adding triethylamine into an organic solvent, followed by stirring and heating.
Refluxing and Stirring: Refluxing and stirring under alkaline conditions to obtain the final product.
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The process may include continuous flow synthesis and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions: Glutaminyl Cyclase Inhibitor 3 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxidizing agents to modify the chemical structure.
Reduction: Utilizes reducing agents to alter the compound’s oxidation state.
Substitution: Involves the replacement of functional groups within the molecule.
Common Reagents and Conditions:
Oxidation: Reagents such as bromine (Br2) and acetic acid (AcOH) are commonly used.
Reduction: Sodium borohydride (NaBH3) is often employed.
Substitution: Palladium acetate (Pd(OAc)2) and tri-tert-butylphosphine (P(Cy)3) are typical reagents.
Major Products: The major products formed from these reactions include various derivatives of the original inhibitor, which may exhibit different levels of potency and specificity towards glutaminyl cyclase.
Scientific Research Applications
Glutaminyl Cyclase Inhibitor 3 has a wide range of scientific research applications:
Chemistry: Used as a tool to study enzyme inhibition and reaction mechanisms.
Biology: Helps in understanding the role of glutaminyl cyclase in peptide modification and its biological implications.
Industry: Utilized in the development of diagnostic assays and therapeutic agents targeting glutaminyl cyclase.
Mechanism of Action
Glutaminyl Cyclase Inhibitor 3 exerts its effects by binding to the active site of the glutaminyl cyclase enzyme, thereby preventing the cyclization of N-terminal glutaminyl or glutamyl peptides into pyroglutamate-modified peptides. This inhibition reduces the formation of neurotoxic aggregates, which are implicated in the progression of neurodegenerative diseases . The molecular targets include the enzyme’s zinc-binding site, which is crucial for its catalytic activity .
Comparison with Similar Compounds
PQ912: Another potent glutaminyl cyclase inhibitor with similar therapeutic applications.
SEN177: Exhibits comparable inhibitory activity and is used in similar research contexts.
PBD150: Known for its high potency in inhibiting glutaminyl cyclase.
Uniqueness: Glutaminyl Cyclase Inhibitor 3 stands out due to its high specificity and potency in inhibiting the enzyme. It has shown promising results in preclinical studies, particularly in reducing the formation of neurotoxic aggregates and improving cognitive functions in animal models .
Properties
Molecular Formula |
C24H32N6O2S |
|---|---|
Molecular Weight |
468.6 g/mol |
IUPAC Name |
1-[4-[4-(2-aminopyridin-4-yl)butoxy]-3-methoxyphenyl]-3-[3-(5-methylimidazol-1-yl)propyl]thiourea |
InChI |
InChI=1S/C24H32N6O2S/c1-18-16-26-17-30(18)12-5-10-28-24(33)29-20-7-8-21(22(15-20)31-2)32-13-4-3-6-19-9-11-27-23(25)14-19/h7-9,11,14-17H,3-6,10,12-13H2,1-2H3,(H2,25,27)(H2,28,29,33) |
InChI Key |
MXAZSKBTKUGBLI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=CN1CCCNC(=S)NC2=CC(=C(C=C2)OCCCCC3=CC(=NC=C3)N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3aS,5aS,11aS,13aR)-3a,5a,8,8,11a,13a-hexamethyl-3-propan-2-yl-1,2,3,4,5,5b,6,7,7a,9,10,11,13,13b-tetradecahydrocyclopenta[a]chrysen-9-ol](/img/structure/B12433168.png)
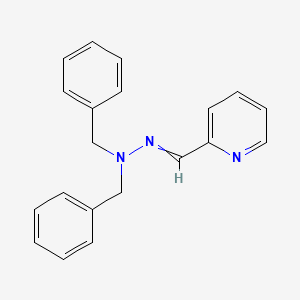
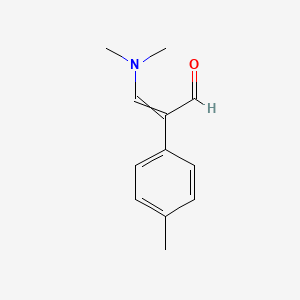

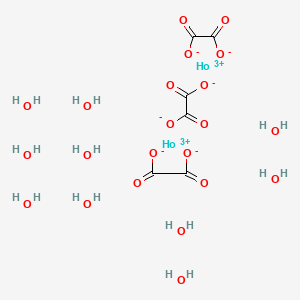
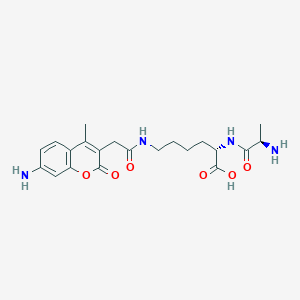
![3-phenyl-N-[2,2,2-trichloro-1-[[(8-quinolinylamino)-sulfanylidenemethyl]amino]ethyl]-2-propenamide](/img/structure/B12433191.png)
![methyl 1-[(2S,3S)-3-methyl-2-{[(2S)-3-(propylcarbamoyl)oxiran-2-yl]formamido}pentanoyl]pyrrolidine-2-carboxylate](/img/structure/B12433193.png)
![disodium;5-[3-(2-carboxylato-4-oxochromen-5-yl)oxy-2-hydroxypropoxy]-4-oxochromene-2-carboxylate](/img/structure/B12433200.png)
![(4R)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran]-7'-one](/img/structure/B12433208.png)

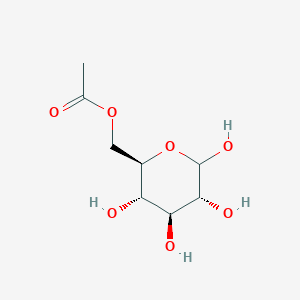
![3-{[2-(Ethylamino)-2-methylpropanamido]methyl}-5-methylhexanoic acid hydrochloride](/img/structure/B12433254.png)
